molecular formula C14H10N4O3S3 B023097 S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate CAS No. 104797-47-9

S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate

Cat. No.: B023097
CAS No.: 104797-47-9
M. Wt: 378.5 g/mol
InChI Key: YFYDYMYITUSDEE-WOJGMQOQSA-N
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Description

S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate is a useful research compound. Its molecular formula is C14H10N4O3S3 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate is a complex organic compound notable for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial, antitumor, and potential therapeutic applications. The compound's unique structural features, including the benzothiazole and thiazole moieties, contribute significantly to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N4O3S3, with a molecular weight of approximately 378.5 g/mol. Its structure includes multiple functional groups that enhance its reactivity and biological interactions.

Structural Characteristics

FeatureDescription
Molecular Formula C14H10N4O3S3
Molecular Weight 378.5 g/mol
Functional Groups Benzothiazole, Thiazole, Acetyloxyimino

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases.

  • Bacterial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
  • Fungal Activity : Preliminary studies indicate antifungal properties, making it a candidate for further investigation in mycological applications.

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. In vitro studies using 2D and 3D cell cultures have shown that this compound can inhibit cell proliferation effectively.

Case Study: Antitumor Efficacy

A study evaluated the compound's effects on three human lung cancer cell lines: A549, HCC827, and NCI-H358. The results indicated:

Cell LineIC50 (μM) - 2D AssayIC50 (μM) - 3D Assay
A5495.12 ± 0.1518.34 ± 3.12
HCC8276.26 ± 0.3320.46 ± 8.63
NCI-H3586.48 ± 0.1116.00 ± 9.38

These findings suggest that the compound is more effective in a two-dimensional culture compared to three-dimensional environments, indicating its potential as a therapeutic agent in oncology .

The proposed mechanism of action for this compound involves interaction with DNA and inhibition of DNA-dependent enzymes. This interaction is crucial for its antitumor and antimicrobial effects, as it disrupts cellular processes essential for pathogen survival and tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity:

  • Benzothiazole Moiety : Known for its broad spectrum of biological activities, modifications to this part of the molecule can enhance efficacy.
  • Thiazole Derivatives : The presence of thiazole enhances the compound's ability to interact with biological targets.
  • Functional Group Variations : Substituting different functional groups can lead to improved potency and selectivity against specific pathogens or cancer cells .

Properties

CAS No.

104797-47-9

Molecular Formula

C14H10N4O3S3

Molecular Weight

378.5 g/mol

IUPAC Name

[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino] acetate

InChI

InChI=1S/C14H10N4O3S3/c1-7(19)21-18-11(9-6-22-13(15)16-9)12(20)24-14-17-8-4-2-3-5-10(8)23-14/h2-6H,1H3,(H2,15,16)/b18-11+

InChI Key

YFYDYMYITUSDEE-WOJGMQOQSA-N

SMILES

CC(=O)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2

Isomeric SMILES

CC(=O)O/N=C(\C1=CSC(=N1)N)/C(=O)SC2=NC3=CC=CC=C3S2

Canonical SMILES

CC(=O)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate
Reactant of Route 2
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S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate
Reactant of Route 3
S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate
Reactant of Route 4
S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate
Reactant of Route 5
S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate
Reactant of Route 6
S-2-Benzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-acetyloxyiminothioacetate

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